molecular formula C18H26N2O2 B2597978 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one CAS No. 2320222-50-0

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one

Cat. No.: B2597978
CAS No.: 2320222-50-0
M. Wt: 302.418
InChI Key: KDNXXQRYUCEXAW-UHFFFAOYSA-N
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Description

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: This step may involve the use of cyclobutyl halides or cyclobutyl Grignard reagents.

    Attachment of the o-Tolyloxy Group: This can be done through etherification reactions using o-tolyl alcohol and suitable activating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one: Similar structure with a phenyl group instead of a cyclobutyl group.

    1-(4-Methyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one: Similar structure with a methyl group instead of a cyclobutyl group.

Uniqueness

The presence of the cyclobutyl group in 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one may confer unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-15-6-2-3-9-17(15)22-14-18(21)20-11-5-10-19(12-13-20)16-7-4-8-16/h2-3,6,9,16H,4-5,7-8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNXXQRYUCEXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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